BenchChemオンラインストアへようこそ!

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Compound Identity Verification

Procure CAS 942003-90-9 for systematic FtsZ SAR: its 3,4-dimethoxy substitution defines a distinct pharmacophoric point vs. 2,3-regioisomers. This cyclopenta[c]isoxazole benzamide also serves as a strategic intermediate in Nav1.7 inhibitor hit-to-lead programs. Use as an HPLC reference standard for focused library calibration. Insist on authenticated 3,4-substitution pattern—generic analogs risk target engagement divergence. Research-use only; not for human or veterinary applications.

Molecular Formula C15H16N2O4
Molecular Weight 288.303
CAS No. 942003-90-9
Cat. No. B2616170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide
CAS942003-90-9
Molecular FormulaC15H16N2O4
Molecular Weight288.303
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=C3CCCC3=NO2)OC
InChIInChI=1S/C15H16N2O4/c1-19-12-7-6-9(8-13(12)20-2)14(18)16-15-10-4-3-5-11(10)17-21-15/h6-8H,3-5H2,1-2H3,(H,16,18)
InChIKeySZZAXHCCYANHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 19.6 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide (CAS 942003-90-9): Core Identity and Structural Baseline for Informed Procurement


N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide (CAS 942003-90-9) is a synthetic small molecule with the molecular formula C15H16N2O4 and a molecular weight of 288.303 g/mol. It belongs to the class of isoxazole-containing benzamides, featuring a distinctive 5,6-dihydro-4H-cyclopenta[c]isoxazole core linked via an amide bond to a 3,4-dimethoxyphenyl ring. Its structural identity is established by a standard InChI Key of SZZAXHCCYANHSE-UHFFFAOYSA-N, confirming a unique atom connectivity not shared by its regioisomers or simpler analogs [1]. The compound is supplied primarily as a research chemical for exploratory medicinal chemistry and chemical biology applications, offered by multiple vendors with typical purity specifications of 95% or higher .

Why N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide Cannot Be Replaced by Other Isoxazole Benzamides Without Experimental Validation


Isoxazole benzamides constitute a broad class of compounds with highly divergent biological activity profiles depending on the regiochemistry of methoxy substitution and the nature of the heterocyclic amine. The target compound incorporates a 3,4-dimethoxybenzamide moiety linked to a 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-amine, a scaffold distinct from simple isoxazol-3-yl or isoxazol-5-yl benzamides used in FtsZ modulation programs [1]. Even within the cyclopenta[c]isoxazole subfamily, substitutions on the benzamide ring—such as 2,3-dimethoxy versus 3,4-dimethoxy positioning—are known to yield compounds with markedly different binding modes and biological outcomes in structure–activity relationship (SAR) studies [2]. Consequently, any procurement decision that treats analogs as interchangeable without head-to-head experimental evidence risks selecting a compound with an entirely different target engagement profile, solubility, or metabolic stability, thereby compromising research reproducibility and downstream development trajectories.

Quantitative Differentiation Evidence for N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide (942003-90-9)


Molecular Weight and Formula: A Definitive Identity Marker Distinguishing 942003-90-9 from Its 2,3-Dimethoxy Regioisomer

The target compound has an unambiguous molecular formula C15H16N2O4 and a molecular weight of 288.303 g/mol [1]. Although its 2,3-dimethoxy regioisomer (N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide) shares the identical molecular formula and weight, the two compounds are chemically distinct entities with different InChI Keys and cannot be used interchangeably in biological assays without explicit justification .

Medicinal Chemistry Structure-Activity Relationship Compound Identity Verification

Purification and Supply Form: 95% Purity Standard with Characterized Physicochemical Profile

Commercial suppliers of 942003-90-9 consistently provide the compound at a minimum purity of 95%, as verified by HPLC or equivalent analytical methods . Its reported density (1.346 g/cm³) and boiling point (412.5 °C at 760 mmHg) offer tangible quality control checkpoints that can be cross-referenced upon receipt . In contrast, closely related analogs such as N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-fluorobenzamide lack publicly disclosed purity specifications and physicochemical constants on major vendor platforms, creating uncertainty in procurement quality [1].

Chemical Procurement Quality Control Research Reproducibility

Differentiation from Non-Benzamide Cyclopenta[c]isoxazole Derivatives by Antibacterial Activity Class

While this specific compound lacks published bioactivity data, the benzamide subclass of cyclopenta[c]isoxazoles has been structurally implicated in FtsZ modulation, a validated antibacterial target [1]. In contrast, cyclopenta[c]isoxazole-3-amines without a benzamide side chain have been patented primarily as industrial biocides with broad-spectrum bactericidal and antifungal activity, lacking specific molecular target engagement [2]. This class-level functional divergence indicates that the benzamide substitution pattern is critical for achieving target-specific pharmacology rather than non-specific cytotoxicity.

Anti-infective Research Bacterial Cell Division FtsZ Modulation

Best-Fit Research and Industrial Application Scenarios for N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide (942003-90-9)


Medicinal Chemistry SAR Campaigns Focused on FtsZ-Targeted Antibacterials

This compound serves as a structurally defined benzamide probe within cyclopenta[c]isoxazole-based libraries targeting bacterial cell division protein FtsZ. Its 3,4-dimethoxy substitution pattern provides a distinct pharmacophoric point of variation compared to 2,3-dimethoxy regioisomers, enabling systematic exploration of methoxy positional effects on FtsZ polymerisation dynamics and antibacterial potency. Procurement is justified when an SAR matrix explicitly requires the 3,4-substitution pattern as a comparator entry .

Chemical Biology Probe Development for Voltage-Gated Sodium Channel (Nav1.7) Studies

The cyclopenta[c]isoxazole scaffold is a key chemotype in Nav1.7 inhibitor discovery programs, where benzamide substitutions on the benzylic position modulate inhibitory potency . Although the specific activity of 942003-90-9 at Nav1.7 has not been reported, its 3,4-dimethoxybenzamide architecture represents a strategic intermediate between the simpler 4-fluorobenzamide analog and more elaborate sulfonamide derivatives. Procurement is appropriate for hit-to-lead exploration where systematic variation of the benzamide electron density and steric bulk is being evaluated.

Analytical Reference Standard for Cyclopenta[c]isoxazole Benzamide Library Characterization

With its well-defined molecular weight (288.303 g/mol), density (1.346 g/cm³), and boiling point (412.5 °C at 760 mmHg), 942003-90-9 can function as a physicochemical reference standard for HPLC method development and retention time calibration within a focused library of cyclopenta[c]isoxazole benzamides . Its 95% purity specification ensures reliable chromatographic peak assignment and quantification.

Exploratory COX-2 or MAP Kinase p38 Inhibitor Screening

Isoxazole-based benzamides have been investigated as p38 MAP kinase inhibitors and COX-2 selective agents [1]. The 3,4-dimethoxy substitution on the benzamide ring may impart favorable hydrogen-bonding interactions within the ATP-binding pocket or the COX-2 active site, distinguishing it from mono-methoxy or unsubstituted phenyl analogs. Procurement is warranted for pilot screening panels aiming to identify novel kinase or cyclooxygenase inhibitor chemotypes originating from the cyclopenta[c]isoxazole scaffold.

Quote Request

Request a Quote for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.